Rilmenidine

Description

Properties

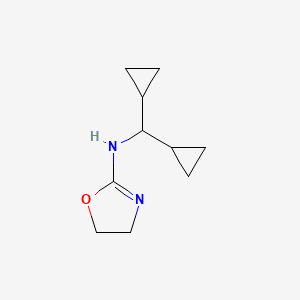

IUPAC Name |

N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10/h7-9H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXADFVORZEARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)NC3=NCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045194 | |

| Record name | Rilmenidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54187-04-1 | |

| Record name | Rilmenidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54187-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rilmenidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054187041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilmenidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11738 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rilmenidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(dicyclopropylmethyl)-4,5-dihydrooxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RILMENIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P67IM25ID8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Profile of Rilmenidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilmenidine is a second-generation centrally-acting antihypertensive agent belonging to the oxazoline class of compounds.[1][2] It exerts its blood pressure-lowering effects primarily through its interaction with I1-imidazoline receptors, demonstrating a significant degree of selectivity for these receptors over α2-adrenoceptors.[1][3][4] This selectivity profile is thought to contribute to its favorable side-effect profile compared to older centrally-acting antihypertensives like clonidine, with a reduced incidence of sedation and dry mouth. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional activity, in vivo cardiovascular effects, and the underlying signaling pathways.

Core Pharmacological Attributes

This compound's primary mechanism of action involves the stimulation of I1-imidazoline receptors in the rostral ventrolateral medulla (RVLM) of the brainstem. This action leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a subsequent lowering of arterial blood pressure. While this compound also binds to α2-adrenergic receptors, its higher affinity for I1-imidazoline receptors is a key distinguishing feature.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity and functional potency of this compound at its primary targets.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| I₁-imidazoline | [³H]-Clonidine | Human medullary nucleus reticularis lateralis | 15 | |

| I₁-imidazoline | [³H]-Idazoxan | Rabbit brain | 33 | |

| α₂-adrenergic | [³H]-Rauwolscine | Rabbit brain | 182 | |

| α₂A-adrenergic | [³H]-MK-912 | Human recombinant | 1585 | |

| α₂B-adrenergic | [³H]-MK-912 | Human recombinant | 1738 | |

| α₂C-adrenergic | [³H]-MK-912 | Human recombinant | 4677 |

Table 2: Functional Activity of this compound

| Assay | Receptor | Tissue/Cell Line | Parameter | Value | Reference |

| Contraction | α₂A-adrenoceptor | Dog saphenous vein | pEC₅₀ | 5.83 | |

| Intrinsic Activity (vs. Noradrenaline) | α₂A-adrenoceptor | Dog saphenous vein | - | 0.70 |

Table 3: In Vivo Cardiovascular Effects of this compound in Spontaneously Hypertensive Rats (SHR)

| Route of Administration | Dose | Change in Mean Arterial Pressure (mmHg) | Time Point | Reference |

| Oral gavage | 3 mg/kg | ↓ ~25 | 4-12 h | |

| Oral gavage | 10 mg/kg | ↓ ~40 | 4-12 h | |

| Intravenous | 0.3 mg/kg | ↓ ~15 | Post-initial pressor effect | |

| Intravenous | 1.2 mg/kg | ↓ ~30 | Post-initial pressor effect | |

| Intravenous | 3 mg/kg | ↓ ~40 | Post-initial pressor effect | |

| Chronic (drinking water) | 2 mg/kg/day | ↓ 7.2 ± 1.7 | 2 weeks |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. The following sections outline the protocols for key experiments used to characterize this compound.

Radioligand Binding Assay for I₁-Imidazoline Receptors

Objective: To determine the binding affinity (Kᵢ) of this compound for I₁-imidazoline receptors.

Materials:

-

Radioligand: [³H]-Clonidine (Specific Activity: ~20-60 Ci/mmol)

-

Tissue: Rat brainstem (medulla oblongata) or kidney cortex homogenates.

-

Non-specific binding determination: 10 µM Clonidine or 10 µM Idazoxan.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Liquid scintillation counter, filtration manifold.

Procedure:

-

Membrane Preparation: Homogenize dissected brainstem tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the crude membrane fraction. Wash the pellet by resuspension and recentrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 0.2-0.5 mg/mL.

-

Binding Assay: In a final volume of 250 µL, incubate 50-100 µg of membrane protein with varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) and a fixed concentration of [³H]-clonidine (e.g., 1-5 nM). To distinguish I₁-imidazoline sites from α₂-adrenoceptors, a masking agent such as 10 µM adrenaline can be included to saturate the α₂ sites.

-

Incubation: Incubate at 25°C for 45-60 minutes.

-

Termination: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethylenimine.

-

Washing: Wash the filters rapidly with 3 x 4 mL of ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze competition binding data using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Functional Assay for α₂-Adrenergic Receptors

Objective: To determine the functional agonist activity (EC₅₀ and Eₘₐₓ) of this compound at α₂-adrenergic receptors.

Materials:

-

Radioligand: [³⁵S]GTPγS (Specific Activity: >1000 Ci/mmol)

-

Cell Membranes: Membranes from cells stably expressing the human α₂A-adrenergic receptor.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: 10 µM final concentration.

-

Instrumentation: Liquid scintillation counter, filtration manifold.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup: In a final volume of 100 µL, combine cell membranes (10-20 µg protein), GDP, and varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM to initiate the binding reaction.

-

Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the filter-bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of this compound. Use non-linear regression to determine the EC₅₀ (concentration producing 50% of the maximal response) and Eₘₐₓ (maximal effect).

In Vivo Blood Pressure Measurement in Conscious, Freely Moving Rats

Objective: To assess the dose-dependent effects of this compound on mean arterial pressure (MAP) and heart rate (HR) in conscious spontaneously hypertensive rats (SHR).

Materials:

-

Animals: Adult male Spontaneously Hypertensive Rats (SHR).

-

Instrumentation: Radiotelemetry system for blood pressure monitoring (e.g., Data Sciences International).

-

Surgical Instruments: Standard surgical pack for sterile rodent surgery.

-

Anesthetics and Analgesics: As per approved institutional animal care and use committee protocols.

Procedure:

-

Transmitter Implantation: Anesthetize the rat. Under aseptic surgical conditions, make a midline abdominal incision. Isolate the abdominal aorta and insert the telemetry catheter, advancing it cranially. Place the body of the transmitter in the peritoneal cavity. Suture the abdominal wall and close the skin incision.

-

Recovery: Allow the animals to recover for at least 7-10 days post-surgery. House the rats individually in their home cages placed on the telemetry receivers.

-

Acclimatization and Baseline Recording: Acclimatize the rats to the experimental setup for at least 24-48 hours. Record baseline blood pressure and heart rate continuously for a 24-hour period to establish a stable baseline.

-

Drug Administration: Administer this compound via the desired route (e.g., oral gavage or intravenous injection) at various doses.

-

Data Acquisition: Continuously record blood pressure and heart rate for a predetermined period following drug administration (e.g., 24 hours).

-

Data Analysis: Analyze the telemetry data to determine the time course and magnitude of the changes in MAP and HR for each dose of this compound. Calculate the mean change from baseline for specific time intervals.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by this compound.

I₁-Imidazoline Receptor Signaling Pathway

Activation of I₁-imidazoline receptors by this compound is believed to involve the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.

α₂-Adrenergic Receptor Signaling Pathway

This compound's interaction with α₂-adrenergic receptors involves the canonical Gᵢ-protein coupled pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Conclusion

This compound is an oxazoline antihypertensive agent with a distinct pharmacological profile characterized by its high selectivity for I₁-imidazoline receptors over α₂-adrenergic receptors. This selectivity is evident from both binding affinity and functional assay data. In vivo studies in hypertensive animal models have consistently demonstrated its efficacy in lowering blood pressure in a dose-dependent manner. The signaling pathways associated with its receptor targets involve the MAPK/ERK cascade for I₁-imidazoline receptors and the inhibition of adenylyl cyclase via Gᵢ-protein coupling for α₂-adrenergic receptors. This comprehensive pharmacological profile underscores the rationale for its clinical use in the management of hypertension and provides a foundation for further research into the therapeutic potential of I₁-imidazoline receptor agonists.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distinctive features of this compound possibly related to its selectivity for imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Second-Generation Antihypertensive: A Technical Chronicle of Rilmenidine's Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilmenidine is a second-generation centrally acting antihypertensive agent, distinguished by its selective affinity for imidazoline I1 receptors over α2-adrenergic receptors. This selectivity profile confers a significant clinical advantage, namely a reduced incidence of the sedative and siccative side effects commonly associated with first-generation agents like clonidine. This technical guide provides an in-depth exploration of the discovery, history, and pharmacological characterization of this compound, with a focus on the experimental evidence that established its clinical utility.

The Discovery and Historical Context of this compound

Developed by the French pharmaceutical company Servier, this compound emerged from a research initiative aimed at creating a central antihypertensive with a better therapeutic window than existing treatments. Marketed under brand names such as Hyperium®, Albarel®, and Tenaxum®, its development was a pivotal step in the evolution of centrally acting antihypertensives.[1] The core innovation behind this compound was the recognition of imidazoline receptors as a distinct pharmacological target for blood pressure regulation.[2] This discovery paved the way for the development of agents with greater selectivity for these receptors, thereby minimizing the side effects associated with the stimulation of α2-adrenergic receptors.

Mechanism of Action: A Dual Central and Peripheral Effect

This compound exerts its antihypertensive effects through a dual mechanism of action, targeting both central and peripheral sites.

Central Action

At the core of its function, this compound is an agonist for I1-imidazoline receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem.[1] This region is a critical hub for the regulation of sympathetic nervous system outflow. By stimulating these I1 receptors, this compound reduces sympathetic tone, leading to a decrease in peripheral vascular resistance and a subsequent lowering of blood pressure.[1]

Peripheral Action

In addition to its central effects, this compound also acts on I1-imidazoline receptors in the kidneys. This peripheral action inhibits the Na+/H+ antiport in the proximal convoluted tubules, which in turn reduces sodium and water retention.[2] This diuretic-like effect contributes to its overall antihypertensive efficacy.

Signaling Pathway

The binding of this compound to the I1-imidazoline receptor is thought to trigger a signaling cascade that is distinct from the G-protein coupled pathways of α2-adrenergic receptors. Evidence suggests the involvement of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of the second messenger diacylglycerol (DAG). This pathway ultimately results in the inhibition of sympathetic nerve activity. While this compound has a significantly lower affinity for α2-adrenergic receptors compared to imidazoline receptors, some downstream interaction and activation of these receptors may still contribute to its overall effect.

Key Experimental Evidence

The clinical profile of this compound has been established through a series of rigorous preclinical and clinical investigations.

Preclinical Studies in Animal Models

Experimental Protocol: Studies in Spontaneously Hypertensive Rats (SHR)

-

Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of essential hypertension.

-

Drug Administration: this compound was administered via various routes, including oral gavage and intraperitoneal injection, at a range of doses to establish a dose-response relationship.

-

Blood Pressure Measurement: Blood pressure was typically measured using the tail-cuff method in conscious rats or via intra-arterial catheters in anesthetized animals for more direct and continuous monitoring.

-

Protocol:

-

Rats were acclimatized to the experimental conditions to minimize stress-induced blood pressure fluctuations.

-

Baseline blood pressure and heart rate were recorded.

-

This compound or a vehicle control was administered.

-

Blood pressure and heart rate were monitored at regular intervals post-administration to determine the onset, magnitude, and duration of the antihypertensive effect.

-

These studies demonstrated that this compound effectively lowers blood pressure in a dose-dependent manner in the SHR model.

Clinical Trials in Hypertensive Patients

A number of double-blind, randomized controlled trials have been conducted to evaluate the efficacy and safety of this compound in patients with mild to moderate essential hypertension.

General Clinical Trial Protocol:

-

Patient Population: Patients with a diagnosis of mild to moderate essential hypertension, typically with a diastolic blood pressure between 95 and 115 mmHg.

-

Study Design: Multicenter, double-blind, randomized, placebo- or active-controlled trials.

-

Washout Period: A placebo run-in period of several weeks was often employed to establish a stable baseline blood pressure and to exclude placebo responders.

-

Treatment: Patients were randomized to receive this compound (typically 1-2 mg/day) or a comparator (placebo, clonidine, hydrochlorothiazide, atenolol, etc.) for a specified duration.

-

Blood Pressure Measurement: Supine and erect blood pressure and heart rate were measured at regular intervals throughout the study.

-

Safety Assessments: Adverse events were systematically recorded, and laboratory parameters were monitored.

Quantitative Data from Key Clinical Trials:

Table 1: this compound vs. Placebo in Mild to Moderate Hypertension

| Parameter | This compound (1-2 mg/day) | Placebo | p-value |

| Blood Pressure Normalization Rate | 61% | 23% | <0.001 |

| Mean Reduction in Systolic BP (mmHg) | Significant reduction | - | - |

| Mean Reduction in Diastolic BP (mmHg) | Significant reduction | - | - |

Table 2: this compound vs. Clonidine in Hypertensive Patients

| Parameter | This compound (1-2 mg/day) | Clonidine (0.15-0.30 mg/day) | p-value |

| Mean Decrease in Supine Systolic BP (mmHg) | 19 | 19 | NS |

| Mean Decrease in Supine Diastolic BP (mmHg) | 12 | 12 | NS |

| Blood Pressure Normalization Rate | 57% | 56% | NS |

| Withdrawal due to Severe Side Effects | 0% | 10% | <0.01 |

Table 3: this compound vs. Hydrochlorothiazide in Elderly Hypertensive Patients

| Parameter | This compound (1-2 mg/day) | Hydrochlorothiazide (25-50 mg/day) |

| Baseline Supine SBP/DBP (mmHg) | 167/101 | 172/101 |

| Supine SBP/DBP at 8 weeks (mmHg) | 154/89 | 155/87 |

Table 4: this compound vs. Atenolol in Mild to Moderate Hypertension

| Parameter | This compound (1 mg/day) | Atenolol (50 mg/day) |

| Baseline SBP/DBP (mmHg) | 162/99 | 165/100 |

| Mean SBP/DBP Decrease at 8 weeks (mmHg) | -18/-13 | -21/-15 |

| Blood Pressure Normalization Rate at 8 weeks | 66% | 65% |

The Drug Development Workflow

The development of this compound followed a logical progression from preclinical research to extensive clinical evaluation.

Experimental Protocols in Detail

Imidazoline Receptor Binding Assay

Objective: To determine the binding affinity and selectivity of this compound for imidazoline I1 receptors versus α2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Brain tissue, particularly from the rostral ventrolateral medulla, is homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction containing the receptors.

-

Radioligand: A radiolabeled ligand with known affinity for the target receptors (e.g., [3H]clonidine or a more specific I1 ligand) is used.

-

Competitive Binding Assay:

-

A constant concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters (representing the bound ligand) is measured using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the binding affinity (Ki) of this compound for the receptor. By performing these assays for both I1 and α2 receptors, the selectivity of this compound can be quantified.

Conclusion

This compound represents a significant advancement in the pharmacological management of hypertension. Its development as a second-generation central antihypertensive agent was driven by a deeper understanding of the role of imidazoline receptors in blood pressure regulation. The extensive body of preclinical and clinical evidence demonstrates its efficacy, which is comparable to that of other first-line antihypertensive agents, but with a more favorable side-effect profile. This improved tolerability, a direct result of its selective action on I1-imidazoline receptors, makes this compound a valuable therapeutic option for a broad range of hypertensive patients.

References

Rilmenidine's Role in Signaling Pathways and Sympathetic Tone Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilmenidine is a second-generation centrally acting antihypertensive agent that effectively lowers blood pressure by reducing sympathetic tone. Its mechanism of action is primarily attributed to its high affinity for I1-imidazoline receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem, with a lower affinity for α2-adrenergic receptors. This selective action at I1-imidazoline receptors is thought to be responsible for its favorable side-effect profile compared to older centrally acting antihypertensives, such as clonidine, which exhibit more pronounced α2-adrenergic activity. This guide provides an in-depth technical overview of the signaling pathways modulated by this compound, its impact on sympathetic nervous system activity, and detailed methodologies for key experimental investigations.

Core Mechanism of Action

This compound's primary pharmacological effect is the reduction of sympathetic outflow from the central nervous system. This is achieved through its action on specific receptors in the brainstem, leading to a decrease in peripheral vascular resistance and a subsequent lowering of arterial blood pressure.

Primary Target: I1-Imidazoline Receptors

The principal mechanism of action for this compound is agonism at I1-imidazoline receptors.[1] These receptors are concentrated in the RVLM, a critical region for the tonic and reflex control of the sympathetic nervous system.[2][3][4] Activation of I1-imidazoline receptors in the RVLM by this compound leads to an inhibition of sympathoexcitatory neurons, resulting in a global reduction of sympathetic tone.[5] this compound exhibits a significantly higher selectivity for I1-imidazoline receptors over α2-adrenergic receptors, which is a key factor in its clinical profile.

Secondary Target: α2-Adrenergic Receptors

While this compound has a lower affinity for α2-adrenergic receptors compared to I1-imidazoline receptors, it still possesses some activity at these sites. α2-adrenergic receptors are also present in the brainstem and on presynaptic sympathetic nerve terminals. Their activation contributes to the inhibition of norepinephrine release, further reducing sympathetic activity. However, the α2-adrenergic effects of this compound are less pronounced than those of first-generation centrally acting antihypertensives, leading to a lower incidence of side effects like sedation and dry mouth.

Signaling Pathways Modulated by this compound

This compound's interaction with its target receptors initiates intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and neurotransmitter release.

I1-Imidazoline Receptor Signaling

The I1-imidazoline receptor signaling pathway is distinct from the classical adrenoceptor pathways. A key protein implicated in this pathway is Nischarin (also known as Imidazoline Receptor Antisera-Selective protein, IRAS).

Activation of the I1-imidazoline receptor by this compound is proposed to involve the following steps:

-

Receptor Binding: this compound binds to the I1-imidazoline receptor, which is associated with Nischarin.

-

Enzyme Activation: This binding event is thought to activate phosphatidylcholine-specific phospholipase C (PC-PLC).

-

Second Messenger Production: PC-PLC catalyzes the hydrolysis of phosphatidylcholine to produce diacylglycerol (DAG), a key second messenger.

-

Downstream Kinase Activation: DAG, in turn, activates downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2). The activation of the MAPK/ERK pathway is a recognized downstream effect of I1-receptor activation.

α2-Adrenergic Receptor Signaling

The α2-adrenergic receptor signaling pathway is a well-characterized G-protein coupled receptor (GPCR) cascade.

-

Receptor Binding: this compound binds to the α2-adrenergic receptor.

-

G-Protein Coupling: The receptor couples to inhibitory G-proteins (Gi/o).

-

Adenylyl Cyclase Inhibition: The activated Gi/o protein inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

Reduced Neuronal Excitability: Lowered cAMP levels result in reduced activation of protein kinase A (PKA) and downstream effectors, leading to hyperpolarization and reduced neurotransmitter release from presynaptic terminals.

References

- 1. I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relative importance of rostral ventrolateral medulla in sympathoinhibitory action of this compound in conscious and anesthetized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound lowers arterial pressure via imidazole receptors in brainstem C1 area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. I1 imidazoline receptors in cardiovascular regulation: the place of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence for the involvement of imidazoline receptors in the central hypotensive effect of this compound in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Central Antihypertensive Mechanism: Primary Protein Targets of Rilmenidine in the Brainstem

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary protein targets of the antihypertensive agent rilmenidine within the brainstem. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the molecular interactions and signaling pathways that underpin this compound's therapeutic effects. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying biological processes.

Introduction: this compound's Central Mechanism of Action

This compound is a second-generation centrally acting antihypertensive drug that exerts its effects primarily through the modulation of sympathetic outflow from the brainstem.[1][2] Its mechanism of action is distinguished from older antihypertensive agents by its preferential affinity for I1-imidazoline receptors over α2-adrenergic receptors, leading to a favorable side-effect profile, particularly with regard to sedation and dry mouth.[1][3][4] The primary site of action for this compound's antihypertensive effect is the rostral ventrolateral medulla (RVLM), a critical area in the brainstem for the regulation of cardiovascular function.

Primary Protein Targets in the Brainstem

This compound's therapeutic efficacy is rooted in its interaction with two key protein targets in the brainstem:

-

I1-Imidazoline Receptors (I1R): These are the principal targets for this compound's antihypertensive action. Located in the plasma membrane, I1 receptors are highly expressed in the RVLM. This compound acts as an agonist at these receptors, and its binding initiates a signaling cascade that results in a reduction of sympathetic nervous system activity. This sympathoinhibition leads to a decrease in total peripheral resistance and a subsequent lowering of blood pressure.

-

α2-Adrenergic Receptors (α2-AR): this compound also binds to α2-adrenergic receptors, though with a significantly lower affinity compared to I1-imidazoline receptors. While activation of central α2-adrenoceptors also contributes to a reduction in sympathetic outflow, this interaction is also associated with the sedative side effects of many centrally acting antihypertensives. The higher selectivity of this compound for I1-imidazoline receptors is a key factor in its improved tolerability profile.

Quantitative Analysis of this compound's Binding Affinity

The selectivity of this compound for I1-imidazoline receptors over α2-adrenergic receptors has been quantified in numerous radioligand binding studies. The following table summarizes the binding affinity data (Ki or pKi values) of this compound for its primary targets.

| Target Receptor | Species/Tissue | Radioligand | Binding Affinity (Ki/pKi) | Selectivity Ratio (α2/I1) | Reference |

| Imidazoline Sites | Bovine RVL | [3H]p-aminoclonidine | High Affinity | ~30-fold over α2-adrenergic sites | |

| α2-Adrenergic Sites | Bovine RVL | [3H]p-aminoclonidine | Lower Affinity | - | |

| Human α2A-Adrenoceptor | Recombinant | [3H]-MK-912 | pKi: 5.80 | - | |

| Human α2B-Adrenoceptor | Recombinant | [3H]-MK-912 | pKi: 5.76 | - | |

| Human α2C-Adrenoceptor | Recombinant | [3H]-MK-912 | pKi: 5.33 | - | |

| Imidazoline Receptors | Rabbit Renal Proximal Tubule | 3H-RX 781094 | Higher affinity than clonidine and guanfacine | - | |

| α2-Adrenergic Receptors | Rabbit Renal Proximal Tubule | 3H-rauwolscine | Lower affinity than clonidine and guanfacine | - | |

| Medullary IPR | Human Brain | [3H]Clonidine | High Selectivity | 2.5 times more selective than clonidine | |

| Cortical α-adrenoceptors | Human Brain | [3H]Clonidine | Lower Selectivity | - |

Experimental Protocols

The characterization of this compound's binding to its protein targets relies heavily on radioligand binding assays. Below is a detailed methodology for a competitive radioligand binding assay, synthesized from principles and components described in the literature.

Radioligand Competition Binding Assay for this compound

Objective: To determine the binding affinity (Ki) of this compound for I1-imidazoline and α2-adrenergic receptors in brainstem tissue.

Materials:

-

Tissue: Bovine rostral ventrolateral medulla (RVLM) or other brainstem tissue expressing the target receptors.

-

Radioligand for I1-Imidazoline Receptors: [3H]p-aminoclonidine or a more selective I1 ligand if available.

-

Radioligand for α2-Adrenergic Receptors: [3H]rauwolscine or [3H]-MK-912.

-

Unlabeled Ligands: this compound, clonidine (for comparison), norepinephrine (for defining non-I1 binding), and a high concentration of an appropriate antagonist for defining non-specific binding (e.g., phentolamine or idazoxan).

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filtration apparatus, liquid scintillation counter, and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Dissect the brainstem tissue (e.g., RVLM) on ice.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or near its Kd).

-

A range of concentrations of the unlabeled competitor (this compound).

-

Membrane preparation (typically 50-100 µg of protein per well).

-

-

For total binding wells, no competitor is added.

-

For non-specific binding wells, a high concentration of a suitable antagonist is added.

-

To differentiate I1-imidazoline from α2-adrenergic binding when using a non-selective radioligand like [3H]p-aminoclonidine, a parallel set of competition assays can be performed in the presence of a high concentration of norepinephrine to saturate the α2-adrenergic receptors.

-

-

Incubation:

-

Incubate the plates at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Visualizations

This compound-Induced Signaling Pathway in the Brainstem

Activation of I1-imidazoline receptors in the RVLM by this compound triggers a signaling cascade that ultimately leads to a reduction in sympathetic outflow. While the complete pathway is still under investigation, key components have been identified. One proposed mechanism involves the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of the second messenger diacylglycerol (DAG). Another identified downstream effect is the inhibition of c-jun expression in the RVLM.

Caption: this compound signaling pathway in a brainstem neuron.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in the radioligand binding assay used to determine the affinity of this compound for its target receptors.

Caption: Workflow of a radioligand competition binding assay.

Conclusion

References

- 1. academic.oup.com [academic.oup.com]

- 2. Update on this compound: clinical benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

Rilmenidine's Impact on Cellular Aging and Longevity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilmenidine, a well-established oral antihypertensive agent, is emerging as a promising candidate for geroprotective interventions. This technical guide synthesizes the current preclinical evidence detailing the molecular mechanisms through which this compound influences cellular aging and longevity pathways. Primarily acting as a caloric restriction mimetic (CRM), this compound extends lifespan and enhances healthspan in model organisms by engaging the I1-imidazoline receptor nish-1. This engagement triggers a cascade of downstream effects, notably the induction of autophagy and the activation of key longevity-associated transcription factors, including FOXO (DAF-16) and NRF1,2,3 (SKN-1). Notably, these effects are independent of AMPK signaling and are not additive with mTORC1 inhibition, suggesting a distinct yet convergent mechanism with established longevity pathways. Transcriptional analyses in mammalian models further substantiate its role as a CRM, revealing gene expression profiles in vital organs that mirror those observed under caloric restriction. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the intricate signaling networks involved in this compound's pro-longevity effects, offering a foundational resource for further research and development in the field of geroscience.

Introduction

The pursuit of pharmacological interventions that can slow the aging process and extend healthspan is a central focus of modern geroscience. Drug repurposing, the investigation of existing approved drugs for new therapeutic indications, offers an accelerated pathway for the development of anti-aging strategies due to well-established safety and pharmacokinetic profiles. This compound, an I1-imidazoline receptor agonist widely prescribed for the treatment of hypertension, has been identified through computational screening as a potential caloric restriction mimetic (CRM).[1][2] Caloric restriction is the most robust non-genetic intervention known to extend lifespan across a range of species.[3][4] This whitepaper consolidates the key preclinical findings on this compound's effects on cellular aging, providing a technical guide for researchers and drug development professionals.

Core Mechanism of Action: A Caloric Restriction Mimetic

This compound's pro-longevity effects are primarily attributed to its function as a caloric restriction mimetic. This is supported by several lines of evidence:

-

Transcriptional Similarity to Caloric Restriction: In mouse models, administration of this compound induces transcriptional changes in the liver and kidney that are similar to those observed under caloric restriction.[1]

-

Non-additivity with Genetic Models of Caloric Restriction: In the model organism Caenorhabditis elegans, this compound treatment does not further extend the lifespan of eat-2 mutants, a genetic model of caloric restriction. This suggests that this compound acts through the same or overlapping pathways as dietary restriction.

-

Engagement of Key Caloric Restriction-Associated Pathways: this compound's effects are mediated by signaling pathways known to be central to the benefits of caloric restriction, including the induction of autophagy and the activation of protective transcription factors.

Key Signaling Pathways

The pro-longevity effects of this compound are initiated by its binding to the I1-imidazoline receptor, identified in C. elegans as nish-1. Activation of nish-1 orchestrates a downstream signaling cascade that converges on critical longevity pathways.

The Central Role of the nish-1/I1-Imidazoline Receptor

The lifespan-extending and health-enhancing benefits of this compound in C. elegans are dependent on the presence of the nish-1 receptor. Deletion of the nish-1 gene abolishes the pro-longevity effects of this compound, and this effect is reinstated upon rescue of the receptor. This firmly establishes nish-1 as the primary target for this compound's geroprotective actions.

Induction of Autophagy

A crucial downstream effect of nish-1 activation by this compound is the induction of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins. This process is essential for maintaining cellular homeostasis and is a key mechanism through which caloric restriction exerts its beneficial effects. In C. elegans, this compound treatment leads to a dose-dependent increase in the formation of autophagosomes. The pro-longevity effects of this compound are abrogated when key autophagy genes are impaired, confirming the necessity of this pathway.

Activation of Longevity-Associated Transcription Factors

This compound-induced longevity requires the activation of two master regulatory transcription factors known to play a pivotal role in stress resistance and aging:

-

FOXO/DAF-16: The Forkhead box O (FOXO) transcription factor DAF-16 is a key downstream effector of the insulin/IGF-1 signaling pathway, a central regulator of lifespan in many species. This compound's lifespan-extending effects are dependent on functional DAF-16.

-

NRF1,2,3/SKN-1: The NRF2 transcription factor (SKN-1 in C. elegans) is a master regulator of the cellular antioxidant response. Activation of SKN-1 is also required for this compound-mediated longevity.

Independence from AMPK and Non-Additivity with mTORC1 Inhibition

Interestingly, this compound's mechanism of action diverges from some canonical longevity pathways:

-

AMPK-Independence: The AMP-activated protein kinase (AMPK) is a key energy sensor that is often activated by caloric restriction. However, this compound's pro-longevity effects are not dependent on AMPK signaling.

-

Non-Additivity with mTORC1 Inhibition: The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation, and its inhibition is a well-established mechanism for extending lifespan. This compound treatment does not further increase the lifespan of C. elegans with genetically reduced TORC1 function or those treated with the mTOR inhibitor rapamycin. This suggests that while this compound's effects converge with the mTOR pathway, they are not additive, implying a shared downstream mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effects of this compound on Lifespan in C. elegans

| Treatment Group | Concentration (µM) | Mean Lifespan Extension (%) vs. Control | Key Findings | Reference(s) |

| Wild-type (WT) | 100 | Significant | Dose-dependent increase in lifespan | |

| Wild-type (WT) | 150 | Significant | Dose-dependent increase in lifespan | |

| Wild-type (WT) | 200 | ~19% | Optimal concentration for lifespan extension | |

| Wild-type (WT) | 300 | Significant | Lifespan extension observed | |

| Wild-type (WT) | 400 | Not significant | No further lifespan extension at higher concentrations | |

| Late-life Treatment (Day 12) | 200 | ~33% | Effective at extending lifespan even when initiated in older animals | |

| eat-2 (CR model) | 200 | No further extension | Acts as a caloric restriction mimetic | |

| nish-1 mutant | 200 | Abolished | Effects are mediated by the nish-1 receptor | |

| Reduced TORC1 function | 200 | No further extension | Not additive with mTORC1 inhibition | |

| Rapamycin co-treatment | 200 | No further extension | Not additive with mTORC1 inhibition | |

| aak-2 (AMPK mutant) | 200 | Additive extension | Lifespan extension is independent of AMPK |

Table 2: Effects of this compound on Healthspan and Cellular Stress Resistance in C. elegans

| Assay | Treatment | Outcome | Key Findings | Reference(s) |

| Thermotolerance (37°C) | 200 µM this compound | Increased survival | Improves resilience to heat stress | |

| Thermotolerance (37°C) | 200 µM this compound in nish-1 mutant | No improvement | Stress resilience is nish-1 dependent | |

| Autophagy (mCherry::LGG-1 puncta) | 100-300 µM this compound | Dose-dependent increase | Induces autophagy | |

| Polyglutamine (polyQ) Aggregate Attenuation | This compound | Reduced accumulation | May improve protein homeostasis |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the primary research. For detailed step-by-step protocols, readers are encouraged to consult the supplementary materials of the cited publications.

C. elegans Lifespan Assays

-

Strains: Wild-type N2 Bristol strain and various mutant strains including eat-2(ad1116), nish-1(ok1572), daf-15(m81/+), aak-2(gt33), daf-16(mgDf50), and skn-1(tm3411).

-

Drug Administration: this compound is dissolved in DMSO and added to nematode growth medium (NGM) agar plates seeded with UV-killed OP50 E. coli. Worms are transferred to these plates at the L4 larval stage or at specified adult ages.

-

Scoring: Survival is scored manually every other day. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

-

Statistical Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.

Thermotolerance Assay

-

Procedure: Day 1 adult worms treated with this compound or vehicle control are subjected to heat stress at 37°C for a defined period (e.g., 3 hours).

-

Scoring: Survival is assessed after a recovery period at 20°C.

-

Statistical Analysis: The percentage of surviving worms is calculated, and statistical significance is determined using appropriate tests such as one-way ANOVA with post-hoc comparisons.

Autophagy Assay

-

Reporter Strain: A transgenic C. elegans strain expressing a mCherry::LGG-1 fusion protein is used. LGG-1 is the C. elegans ortholog of Atg8/LC3, a marker of autophagosomes.

-

Imaging: Worms are treated with various concentrations of this compound for a specified duration (e.g., 24 hours). The formation of fluorescent puncta (representing autophagosomes) in intestinal cells is visualized using fluorescence microscopy.

-

Quantification: The number of mCherry::LGG-1 puncta per cell or per defined area is quantified.

-

Statistical Analysis: Statistical significance of the differences in puncta number between treatment groups is determined using one-way ANOVA followed by a Tukey's post-hoc test.

Mammalian Transcriptional Analysis

-

Animal Model: Wild-type mice.

-

Drug Administration: this compound is administered to the mice (specific dosage and duration to be determined from full study text).

-

Tissue Collection: Liver and kidney tissues are collected.

-

RNA Sequencing: RNA is extracted from the tissues, and RNA-sequencing is performed to obtain the transcriptomic profiles.

-

Bioinformatic Analysis: Gene expression changes induced by this compound are compared to established gene expression signatures of caloric restriction using methods like Gene Set Enrichment Analysis (GSEA).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Caption: this compound Signaling Pathway for Longevity.

Caption: General Experimental Workflow.

Clinical Perspective and Future Directions

This compound's established safety profile as an oral antihypertensive medication makes it an attractive candidate for repurposing as a geroprotective agent. Side effects are generally rare and mild. However, current clinical data is primarily in the context of hypertension management in elderly populations. Long-term safety studies in normotensive individuals are lacking, and to date, no clinical trials have specifically investigated this compound for longevity or age-related diseases.

Future research should focus on:

-

Mammalian Longevity Studies: Rigorous, long-term studies in mammalian models are necessary to confirm the lifespan-extending effects observed in C. elegans.

-

Pharmacokinetics and Dosage for Geroprotection: Determining the optimal dosage of this compound for anti-aging purposes, which may differ from its antihypertensive dose, is crucial.

-

Clinical Trials in Humans: Well-designed clinical trials are needed to assess the safety and efficacy of long-term this compound administration in a non-hypertensive aging population, using biomarkers of aging as primary endpoints.

-

Exploring Downstream Effectors: Further research into the downstream targets of the nish-1 receptor and the interplay between autophagy, FOXO, and SKN-1 activation will provide a more complete understanding of this compound's mechanism of action.

Conclusion

The current body of preclinical evidence strongly suggests that this compound acts as a caloric restriction mimetic to promote longevity and healthspan in model organisms. Its mechanism of action, centered on the I1-imidazoline receptor nish-1 and the subsequent activation of autophagy and key stress-response transcription factors, presents a novel and compelling pathway for geroprotective intervention. While further research, particularly in mammalian models and eventually in human clinical trials, is required, this compound stands out as a promising and readily translatable candidate in the growing arsenal of potential anti-aging therapeutics. This technical guide provides a solid foundation for the scientific and drug development communities to build upon in the exploration of this compound's full potential in promoting healthy aging.

References

- 1. Hypertension drug yields anti-aging benefits in animal models [medicalnewstoday.com]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. Hypertension drug this compound can extend lifespan and slow aging [longevity.technology]

- 4. This compound extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1‐imidazoline receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Rilmenidine in Inducing Autophagy and Mitophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rilmenidine, a well-established antihypertensive drug, is emerging as a potent inducer of autophagy and mitophagy, the cellular processes responsible for the degradation and recycling of damaged cellular components and mitochondria, respectively. This guide provides an in-depth technical overview of the mechanisms of action, key signaling pathways, and experimental evidence supporting the role of this compound in these fundamental cellular maintenance processes. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways, this document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound in age-related diseases, neurodegeneration, and other conditions characterized by dysfunctional cellular clearance.

Introduction to this compound-Induced Autophagy and Mitophagy

This compound is a selective agonist for I1-imidazoline receptors, which is distinct from its activity on α2-adrenergic receptors traditionally associated with its antihypertensive effects.[1][2] Its ability to induce autophagy is of significant interest as this process is a key regulator of cellular homeostasis, and its decline is implicated in a wide range of diseases. This compound has been shown to promote the clearance of aggregate-prone proteins in models of Huntington's disease and amyotrophic lateral sclerosis (ALS), and to extend lifespan in preclinical models, highlighting its potential as a geroprotective agent.[1][3][4] A crucial aspect of this compound's mechanism is its ability to induce autophagy independently of the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth and metabolism. This mTOR-independent mechanism offers a potential therapeutic advantage, as chronic mTOR inhibition can have undesirable side effects.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on markers of autophagy and mitophagy, as well as relevant disease-related phenotypes.

Table 1: Effects of this compound on Autophagy Markers

| Model System | Treatment | Outcome Measure | Result | Reference |

| NSC-34 cells expressing mutant SOD1 (A4V) | 10 µM this compound for 18h | LC3-II protein levels (normalized to untreated) | ~1.45-fold increase (p<0.05) | |

| NSC-34 cells expressing mutant SOD1 (A4V) | 10 µM this compound for 18h | SQSTM1/p62 protein levels (normalized to untreated) | ~0.6-fold decrease (p<0.05) | |

| SOD1 G93A mice spinal cord (90 days) | This compound | LC3-II protein levels (normalized to vehicle) | Significant increase | |

| SOD1 G93A mice spinal cord (90 days) | This compound | SQSTM1/p62 protein levels (normalized to vehicle) | Significant decrease | |

| Wild-type mice muscle | This compound | LC3-II protein levels | Significant increase | |

| Primary neuronal culture | This compound | LC3-II protein levels | Increase |

Table 2: Effects of this compound on Mitophagy and Mitochondrial Markers

| Model System | Treatment | Outcome Measure | Result | Reference |

| SOD1 G93A mice spinal cord (90 days) | This compound | VDAC1 protein levels (normalized to vehicle) | Significant decrease | |

| SOD1 G93A mice motor neurons | This compound | TOMM20-positive mitochondrial content | ~50% depletion |

Table 3: Phenotypic Effects of this compound in Disease and Aging Models

| Model System | Treatment | Outcome Measure | Result | Reference |

| SOD1 G93A mice | This compound | Motor neuron number in lumbar spinal cord (at 90 days) | ~20% reduction (p<0.01) | |

| Huntington's disease mouse model (N171-82Q) | This compound | Grip strength | Improvement | |

| Huntington's disease mouse model (N171-82Q) | This compound | Soluble mutant huntingtin levels | Decrease | |

| Caenorhabditis elegans (wild-type) | 200 µM this compound | Mean lifespan | ~19% increase |

Signaling Pathways of this compound-Induced Autophagy

This compound initiates a signaling cascade that promotes autophagy through an mTOR-independent mechanism. The key components of this pathway are illustrated below.

I1-Imidazoline Receptor-Mediated Signaling

This compound's primary target for autophagy induction is the I1-imidazoline receptor, also known as Nischarin. In C. elegans, the ortholog is nish-1. Activation of this receptor leads to a decrease in cyclic AMP (cAMP) levels, which is a key step in initiating the downstream signaling cascade.

Downstream Transcription Factors in Longevity

In the context of aging, this compound's effects are mediated by conserved transcription factors that are also implicated in caloric restriction-mediated lifespan extension. These include DAF-16/FOXO and SKN-1/NRF, which regulate stress resistance and cellular maintenance pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess this compound-induced autophagy and mitophagy. These protocols are based on standard procedures and information extracted from relevant publications.

Western Blotting for Autophagy Markers (LC3-II and p62)

This protocol is for the detection and quantification of LC3-I to LC3-II conversion and p62 degradation, which are hallmarks of autophagic flux.

Methodology:

-

Sample Preparation:

-

For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For tissues, homogenize in lysis buffer on ice.

-

Centrifuge lysates to pellet debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates in Laemmli buffer at 95-100°C for 5 minutes.

-

Separate proteins on a 12-15% polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

Rabbit anti-LC3B (1:1000)

-

Mouse anti-p62/SQSTM1 (1:1000)

-

Mouse anti-β-actin (1:5000) as a loading control.

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software. Normalize LC3-II and p62 levels to the loading control.

-

Immunofluorescence for LC3 Puncta

This method allows for the visualization and quantification of autophagosomes as punctate structures within cells.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips to 60-80% confluency.

-

Treat cells with this compound at the desired concentration and for the appropriate duration.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash again with PBS and permeabilize with 0.1% Triton X-100 or digitonin in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with primary antibody (e.g., rabbit anti-LC3B, 1:400) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:1000) for 1 hour at room temperature in the dark.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Quantification:

-

Mount coverslips on slides with anti-fade mounting medium.

-

Visualize cells using a fluorescence or confocal microscope.

-

Quantify the number of LC3 puncta per cell using image analysis software.

-

Electron Microscopy for Autophagosome and Mitophagosome Visualization

Electron microscopy (EM) is the gold standard for unequivocal identification of autophagic structures.

Methodology:

-

Sample Fixation and Processing:

-

Fix cells or tissues in a solution containing glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer).

-

Post-fix with osmium tetroxide.

-

Dehydrate the samples through a graded series of ethanol.

-

Embed the samples in resin (e.g., Epon).

-

-

Ultrathin Sectioning and Staining:

-

Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Mount sections on copper grids.

-

Stain with uranyl acetate and lead citrate to enhance contrast.

-

-

Imaging and Analysis:

-

Examine the sections using a transmission electron microscope.

-

Identify autophagosomes as double-membraned vesicles containing cytoplasmic material.

-

Identify mitophagosomes as autophagosomes specifically engulfing mitochondria.

-

Quantify the number and area of autophagic structures per cell or per cytoplasmic area.

-

Conclusion and Future Directions

This compound's ability to induce mTOR-independent autophagy and mitophagy presents a promising avenue for therapeutic intervention in a variety of diseases. The data summarized in this guide provide a strong foundation for its mechanism of action and preclinical efficacy. For drug development professionals, this compound offers a repurposed drug candidate with a well-established safety profile. For researchers, the detailed protocols and pathway diagrams provide a practical resource for further investigation into the nuanced roles of this compound-induced cellular clearance.

Future research should focus on elucidating the precise molecular interactions within the I1-imidazoline receptor signaling pathway and its crosstalk with other cellular processes. Further preclinical studies in a wider range of disease models are warranted to fully explore the therapeutic potential of this compound. Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into tangible benefits for patients.

References

- 1. The many faces of autophagy dysfunction in Huntington's disease: from mechanistic pathways to therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Status of Autophagy Enhancers in Metabolic Disorders and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound attenuates toxicity of polyglutamine expansions in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1-imidazoline receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Blueprint of a Caloric Restriction Mimetic: An In-depth Technical Guide to Rilmenidine's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for therapeutic interventions that replicate the health-extending benefits of caloric restriction (CR) has identified rilmenidine, a well-established antihypertensive drug, as a promising candidate. This technical guide provides a comprehensive examination of the molecular underpinnings of this compound's action as a CR mimetic. We dissect the signaling cascades initiated by its interaction with the I1-imidazoline receptor, explore the induction of mTOR-independent autophagy, and detail the downstream transcriptional programs that orchestrate its pro-longevity effects. This document synthesizes quantitative data from key studies, presents detailed experimental protocols, and visualizes the intricate molecular pathways, offering a foundational resource for researchers in the fields of aging, neurodegenerative diseases, and metabolic disorders.

Introduction: this compound as a Caloric Restriction Mimetic

Caloric restriction is the most robust non-genetic intervention known to extend lifespan and healthspan across a wide range of species. However, the practical application of CR in humans is fraught with challenges, including difficulty in adherence and potential side effects[1][2]. This has spurred the search for "caloric restriction mimetics" (CRMs), compounds that recapitulate the biochemical and physiological effects of CR without reducing caloric intake.

This compound, an agonist of the I1-imidazoline receptor, has emerged as a potent CRM[3][4][5]. Studies in the model organism Caenorhabditis elegans have demonstrated that this compound treatment extends lifespan, improves healthspan markers, and mimics the transcriptional signature of CR. These effects are conserved in mammals, with this compound inducing CR-like gene expression changes in the liver and kidneys of mice. This guide delves into the core molecular mechanisms that drive these beneficial effects.

The Core Signaling Pathway: From Receptor to Cellular Response

The pro-longevity effects of this compound are initiated by its binding to the I1-imidazoline receptor, a protein known as Nischarin (NISH-1 in C. elegans). This interaction triggers a signaling cascade that ultimately leads to the induction of autophagy and the activation of key transcription factors associated with stress resistance and longevity.

The I1-Imidazoline Receptor (Nish-1)

Nischarin is a large scaffolding protein with multiple domains that facilitate protein-protein interactions. While its role as the definitive I1-imidazoline receptor is still under investigation, studies have shown that the effects of this compound on lifespan and healthspan are dependent on the presence of functional NISH-1 in C. elegans. Knockdown of nish-1 abolishes the lifespan-extending effects of this compound, confirming its critical role in mediating the drug's action.

mTOR-Independent Autophagy

A central mechanism through which this compound mimics CR is the induction of autophagy, a cellular recycling process that degrades damaged organelles and misfolded proteins. Crucially, this compound induces autophagy through an mTOR-independent pathway. The mechanistic target of rapamycin (mTOR) is a key nutrient-sensing kinase that, when inhibited, potently induces autophagy. While CR is known to inhibit mTOR, this compound's ability to bypass this central regulator suggests a novel mechanism for autophagy induction. This mTOR-independent pathway is thought to involve the modulation of intracellular signaling molecules downstream of the I1-imidazoline receptor.

Key Transcription Factors: DAF-16/FOXO and SKN-1/NRF

The pro-longevity effects of this compound converge on the activation of two master transcriptional regulators: DAF-16, the C. elegans ortholog of the mammalian FOXO transcription factors, and SKN-1, the ortholog of the NRF (Nuclear factor erythroid 2-related factor) family. Both DAF-16 and SKN-1 are central to the lifespan-extending effects of CR and are known to regulate a wide array of genes involved in stress resistance, metabolism, and protein homeostasis. The longevity benefits of this compound are abrogated in C. elegans lacking functional daf-16 or skn-1, underscoring their essential role in the downstream effects of the drug.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: Effect of this compound on Lifespan in C. elegans

| This compound Concentration | Mean Lifespan Extension (%) | Animal Stage at Treatment Start | Reference |

| 100 µM | Significant (exact % not specified) | Young Adult | |

| 200 µM | ~19% | Young Adult | |

| 200 µM | ~33% | Day 12 of Adulthood (Aged) | |

| 400 µM | Not significant | Young Adult |

Table 2: Molecular Effects of this compound Treatment

| Parameter | Organism/Tissue | Change Observed | Method | Reference |

| Autophagosome number (mCherry::LGG-1 puncta) | C. elegans intestine | Dose-dependent increase | Microscopy | |

| Polyglutamine (Q40::YFP) aggregates | C. elegans body wall muscle | Significant reduction | Microscopy | |

| Gene Expression | Mouse Liver and Kidney | Transcriptional changes similar to caloric restriction | RNA-seq | |

| DAF-16 and SKN-1 dependency | C. elegans | Lifespan extension abolished in null mutants | Lifespan Assay |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key molecular pathways and experimental workflows described in this guide.

This compound Signaling Pathway

Caption: this compound signaling cascade leading to longevity.

Experimental Workflow for C. elegans Lifespan Assay

Caption: Workflow for a typical C. elegans lifespan assay.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects.

C. elegans Lifespan Analysis

This protocol is adapted from the methods used in studies demonstrating this compound's effect on worm longevity.

-

Synchronization of C. elegans : Gravid adult N2 wild-type worms are bleached to isolate eggs. Eggs are allowed to hatch in M9 buffer without food to obtain a synchronized population of L1 larvae.

-

Plating and Treatment : Synchronized L1 larvae are plated onto Nematode Growth Medium (NGM) plates seeded with E. coli OP50 as a food source. This compound, dissolved in DMSO, is added to the surface of the NGM plates to achieve final concentrations of 100 µM, 200 µM, and 400 µM. Control plates receive an equivalent volume of DMSO.

-

Incubation and Maintenance : Plates are incubated at 20°C. To prevent progeny from confounding the results, worms are transferred to fresh plates every 2-3 days during their reproductive period.

-

Scoring : Starting from the first day of adulthood, worms are scored as live or dead every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

-

Data Analysis : Survival curves are generated using the Kaplan-Meier method, and statistical significance between treated and control groups is determined using the log-rank (Mantel-Cox) test.

Autophagy Assessment in C. elegans

This protocol describes the quantification of autophagosomes using a fluorescent reporter strain.

-

Strain : A transgenic C. elegans strain expressing a Pnhx-2::mCherry::LGG-1 reporter is used. This reporter expresses a fusion protein of mCherry and LGG-1 (the C. elegans homolog of LC3) specifically in the intestine.

-

Treatment : Synchronized L1 larvae of the reporter strain are grown on NGM plates containing different concentrations of this compound or vehicle control.

-

Imaging : On day 2 of adulthood, worms are mounted on agarose pads and immobilized with a paralyzing agent (e.g., levamisole). Images of the posterior intestine are captured using a fluorescence microscope.

-

Quantification : The number of mCherry::LGG-1 puncta (representing autophagosomes) per intestinal cell is manually or automatically counted using image analysis software.

-

Statistical Analysis : The mean number of puncta per condition is calculated, and statistical significance is determined using a one-way ANOVA followed by a post-hoc test for multiple comparisons.

Gene Expression Analysis in Mice by RNA-seq

This protocol outlines the general steps for analyzing transcriptomic changes in mice treated with this compound.

-

Animal Treatment : Young male mice (e.g., UM-HET3 strain) are fed a diet containing this compound or a control diet for a specified period (e.g., one month).

-

Tissue Collection and RNA Isolation : At the end of the treatment period, mice are euthanized, and liver and kidney tissues are rapidly dissected and flash-frozen in liquid nitrogen. Total RNA is isolated from the tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

Library Preparation and Sequencing : RNA quality is assessed, and high-quality RNA is used for library preparation for next-generation sequencing (e.g., using the Illumina TruSeq RNA Sample Prep Kit). The prepared libraries are then sequenced on a high-throughput sequencing platform.

-

Data Analysis : Raw sequencing reads are processed to remove adapters and low-quality reads. The cleaned reads are then aligned to the mouse reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in the this compound-treated group compared to the control group. Gene Set Enrichment Analysis (GSEA) is then used to compare the this compound-induced gene expression signature with known signatures of caloric restriction and aging.

Western Blotting for Autophagy Markers

This protocol details the detection of autophagy markers by western blotting in C. elegans lysates.

-

Sample Preparation : Synchronized populations of C. elegans are collected and washed to remove bacteria. Worm pellets are then lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification : The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-